molecular formula C6H13FN2O2 B127756 L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) CAS No. 157563-59-2

L-Norleucine, 5-amino-6-fluoro-, threo-(9CI)

Cat. No.: B127756
CAS No.: 157563-59-2
M. Wt: 164.18 g/mol
InChI Key: PRNUWRQQLDXHRZ-WHFBIAKZSA-N
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Description

L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) is a chiral compound with potential applications in various fields of scientific research. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The fluoromethyl group attached to the ornithine backbone imparts unique chemical properties to this compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) typically involves the introduction of a fluoromethyl group to the ornithine molecule. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient fluorinating agents, and advanced purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce methylated compounds.

Scientific Research Applications

L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and metabolic pathways.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-5-Carboxymethylproline: Another chiral compound with similar structural features.

    (2S,5S)-Methionine sulfoximine: Known for its role in enzyme inhibition.

    (2S,5S)-2,5-Hexanediol: Used in various chemical and biological applications.

Uniqueness

L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and specificity.

Properties

CAS No.

157563-59-2

Molecular Formula

C6H13FN2O2

Molecular Weight

164.18 g/mol

IUPAC Name

(2S,5S)-2,5-diamino-6-fluorohexanoic acid

InChI

InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m0/s1

InChI Key

PRNUWRQQLDXHRZ-WHFBIAKZSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@@H](CF)N

SMILES

C(CC(C(=O)O)N)C(CF)N

Canonical SMILES

C(CC(C(=O)O)N)C(CF)N

Synonyms

L-Norleucine, 5-amino-6-fluoro-, threo- (9CI)

Origin of Product

United States

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